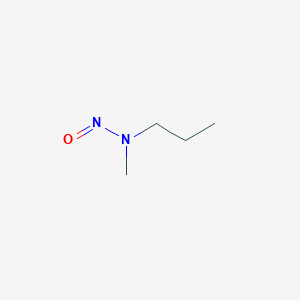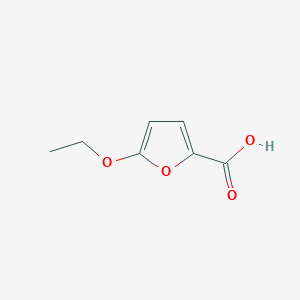
5-Ethoxyfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxyfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Biofuel Production
5-Ethoxyfuran-2-carboxylic acid, as a derivative of furanic compounds, is closely linked to the field of catalysis and biofuel production. Research indicates that sulfonated graphene oxide demonstrates superior catalytic performance in the conversion of furanic compounds like 5-(hydroxymethyl)-2-furfural into biofuels, suggesting potential applications of this compound derivatives in this domain. The cooperative effects of various acid sites, including carboxylic acids, are pivotal for this catalytic efficiency (Antunes et al., 2014). Similarly, advancements in biomass conversion processes underscore the significance of furan derivatives, including this compound, in producing monomers, polymers, fuels, and other chemicals, signifying a shift towards more sustainable sources in the chemical industry (Chernyshev et al., 2017).
Biocatalysis and Polymer Production
This compound and its derivatives hold promise in biocatalysis and the production of bio-based polymers. The biocatalytic production of furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), a sustainable substitute for petroleum-derived compounds, is a significant area of research. Enzymatic and whole-cell catalysis offer a green and efficient approach to producing these high-value chemicals, with this compound potentially playing a role in this biotransformation process (Yuan et al., 2019).
Biocatalytic Conversion and Chemical Synthesis
The field of biocatalysis also explores the conversion of furanic compounds into valuable carboxylic acids, with this compound being a candidate for such transformations. Engineered biocatalysts have shown high efficiency and substrate tolerance in the oxidation of aromatic aldehydes to furan carboxylic acids, which are pivotal in various industries. These advancements highlight the potential industrial applications and value addition of furan-based carboxylic acids, including this compound (Zhang et al., 2020).
Pharmaceutical and Fine Chemical Industries
Furan carboxylic acids, including this compound, are noted for their potential in pharmaceutical and fine chemical industries. The controlled synthesis of these compounds, employing innovative enzyme cascade systems, opens avenues for their use in creating biobased building blocks. The ability to obtain products like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) with high yields from 5-hydroxymethylfurfural (HMF) underscores the chemical's versatility and potential in drug development and other high-value applications (Jia et al., 2019).
Future Directions
The future directions for 5-Ethoxyfuran-2-carboxylic acid and similar compounds involve the development of more efficient and sustainable synthesis methods . There is also interest in the potential applications of these compounds as a green alternative to petroleum-based products in polymer production .
Properties
IUPAC Name |
5-ethoxyfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALAWNGVJRQXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354383 |
Source


|
| Record name | 5-ethoxyfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115102-47-1 |
Source


|
| Record name | 5-ethoxyfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
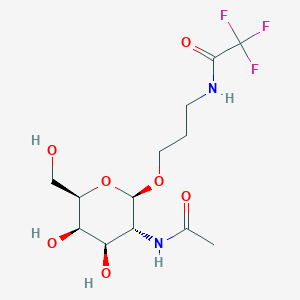



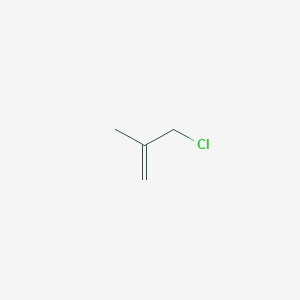

![6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B57419.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
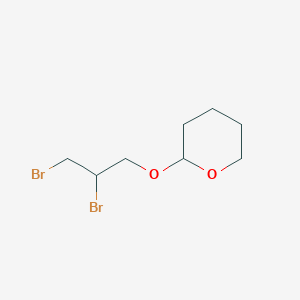
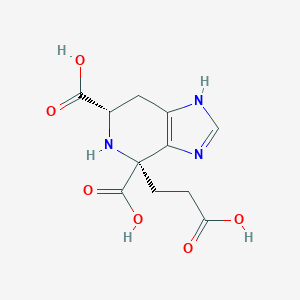
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
